molecular formula C18H17ClN2O5S B3015697 N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 797020-15-6

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B3015697
CAS No.: 797020-15-6
M. Wt: 408.85
InChI Key: CYGFABXQLCHNKS-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic small molecule designed for biochemical and pharmacological research. This compound features a 1,3-benzodioxole moiety, a structural motif found in molecules with diverse biological activities. Compounds containing the 1,3-benzodioxole group have been investigated as agonists for plant hormone receptors like TIR1, promoting root growth in agricultural studies . Other 1,3-benzodioxole derivatives have been developed as highly selective, orally available inhibitors for kinase targets such as c-Src and Abl, showing promise in oncological research , or as modulators of physiological receptors like TRPM8 . The inclusion of a pyrrolidin-1-ylsulfonyl group in its structure suggests potential for targeting enzymes or receptors with high affinity. This makes it a candidate for use in high-throughput screening, mechanism of action studies, and as a lead compound for the development of novel chemical probes. Researchers can utilize this benzamide derivative to explore new signaling pathways and protein interactions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-chloro-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-14-5-3-12(9-17(14)27(23,24)21-7-1-2-8-21)18(22)20-13-4-6-15-16(10-13)26-11-25-15/h3-6,9-10H,1-2,7-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGFABXQLCHNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC4=C(C=C3)OCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Introduction of the Chloro Group: Chlorination of the benzene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidinylsulfonyl Group: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where pyrrolidine reacts with a sulfonyl chloride derivative.

    Coupling to Form the Final Compound: The final step involves coupling the benzodioxole moiety with the chloro-substituted benzamide and the pyrrolidinylsulfonyl group under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced derivatives of the benzamide.

    Substitution: Substituted benzamides with various nucleophiles.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Studies have shown that compounds with similar structures exhibit significant anticancer activity. The benzodioxole group is often associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Research indicates that derivatives of this compound can target specific pathways involved in cancer progression, making them potential candidates for cancer therapy .
  • Antimicrobial Effects :
    • The compound has been evaluated for its antimicrobial properties against various pathogens. Similar compounds have demonstrated effectiveness against bacterial strains, suggesting that N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide may possess similar capabilities .
  • Neuropharmacological Applications :
    • The pyrrolidine moiety is known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction suggests potential applications in treating neurological disorders such as depression or anxiety .

Case Studies

  • Anticancer Efficacy :
    • A study published in De Gruyter explored the anticancer effects of benzodioxole derivatives, noting their ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the role of the sulfonamide group in enhancing bioactivity through improved solubility and bioavailability .
  • Antimicrobial Activity :
    • Research documented in patents has indicated that compounds structurally related to this compound exhibit strong antibacterial properties against resistant strains of bacteria. These findings support further investigation into its use as an antibiotic agent .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Compound A : N-[(1,3-Benzodioxol-5-yl)methyl]pyrrolo[2,3-d]pyrimidine-3-carboxamide

  • Structural Features : Replaces the benzamide core with a pyrrolopyrimidine-carboxamide system. The benzodioxolyl group is linked via a methylene bridge instead of direct amide bonding.
  • Key Differences : Lacks the sulfonamide and chlorine substituents critical to the parent compound.

Compound B : 4-Chloro-3-[methyl(phenyl)sulfamoyl]-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

  • Structural Features : Shares the 4-chloro-3-sulfamoylbenzamide backbone but substitutes the pyrrolidine with a methyl(phenyl)sulfamoyl group and incorporates a benzimidazolone ring.
  • Key Differences : The benzimidazolone moiety may enhance hydrogen-bonding interactions, while the methyl(phenyl)sulfamoyl group introduces steric bulk compared to pyrrolidine .
  • Applications: No direct pharmacological data, but benzimidazolones are associated with kinase inhibition and anticancer activity.

Compound C : 5-[(3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}piperidin-4-yl]-2-fluoro-N-[(2H-indazol-3-yl)methyl]benzamide

  • Structural Features : Integrates a piperidine ring with a benzodioxolyl-oxy-methyl substituent and a fluorinated benzamide-indazole system.
  • Key Differences : Replaces pyrrolidine sulfonamide with a piperidine-fluorobenzamide scaffold. The indazole group may confer selectivity for ATP-binding pockets .

Comparative Data Table

Property/Feature Target Compound Compound A Compound B Compound C
Core Structure Chlorinated benzamide Pyrrolopyrimidine-carboxamide Chlorinated benzamide Fluorinated benzamide
Sulfonamide Group Pyrrolidin-1-ylsulfonyl Absent Methyl(phenyl)sulfamoyl Absent
Aromatic Substituent 1,3-Benzodioxol-5-yl (amide) 1,3-Benzodioxol-5-yl (methyl) 2-Oxo-benzimidazol-5-yl 2H-Indazol-3-yl (methyl)
Halogen 4-Chloro Absent 4-Chloro 2-Fluoro
Heterocyclic Motif Pyrrolidine Pyrrolopyrimidine Benzimidazolone Piperidine
Molecular Weight (g/mol) ~438.9 (estimated) Not reported 464.9 (C21H17ClN4O4S) ~625.7 (C34H29FN4O5)

Implications of Structural Variations

Bioactivity: The pyrrolidine sulfonamide in the target compound may enhance solubility and hydrogen-bond acceptor capacity compared to Compound B’s methyl(phenyl)sulfamoyl group.

Selectivity :

  • Compound C’s indazole-methyl and piperidine motifs suggest kinase or protease targeting, whereas the target compound’s benzodioxolyl-pyrrolidine system may favor GPCR or cytochrome P450 interactions.

Synthetic Accessibility :

  • Compound A’s pyrrolopyrimidine core requires multistep synthesis, while the target compound’s benzamide scaffold is more straightforward to functionalize .

Biological Activity

N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a benzodioxole moiety, a chloro-substituted benzamide, and a pyrrolidinylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the following molecular formula:

PropertyValue
Molecular FormulaC18H17ClN2O5S
Molecular Weight396.85 g/mol
CAS Number797020-15-6

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzodioxole Moiety : This is achieved through the condensation of catechol with formaldehyde.
  • Chlorination : The introduction of the chloro group is performed using chlorinating agents such as thionyl chloride.
  • Pyrrolidinylsulfonyl Group Formation : This is accomplished via nucleophilic substitution reactions involving pyrrolidine and sulfonyl chloride derivatives.

While the precise molecular mechanism of action for this compound remains to be fully elucidated, similar compounds have demonstrated significant biological activities, particularly in inhibiting specific enzymes associated with cancer cell proliferation. Research indicates that compounds with a benzodioxole structure often exhibit high selectivity for Src family kinases (SFKs), which are critical in cancer progression .

Anticancer Potential

In vitro studies have suggested that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines .

Case Studies and Research Findings

  • Inhibition of SFKs : A study highlighted that benzodioxole derivatives exhibit high selectivity for SFKs over other kinases, suggesting their potential as therapeutic agents in oncology .
  • Antidiabetic Activity : Related benzodioxole derivatives have been investigated for their antidiabetic properties, showing significant inhibition of α-amylase with IC50 values comparable to established inhibitors .
  • Cytotoxicity Profiles : The compound's cytotoxicity has been evaluated across different cancer cell lines, indicating a favorable profile that supports further development for therapeutic applications .

Pharmacokinetics

The pharmacokinetic properties of this compound are yet to be comprehensively studied. However, related compounds have demonstrated excellent bioavailability and favorable metabolic profiles in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(1,3-benzodioxol-5-yl)-4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzamide, and how is regioselectivity ensured?

  • Methodology : The synthesis typically involves a multi-step approach:

Sulfonation : Introduction of the pyrrolidin-1-ylsulfonyl group via sulfonylation of a 3-amino-4-chlorobenzoic acid derivative using chlorosulfonic acid, followed by reaction with pyrrolidine .

Amide Coupling : Condensation of the sulfonated intermediate with 1,3-benzodioxol-5-amine using coupling agents like EDC/HOBt or DCC to form the benzamide backbone .

Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) and recrystallization (e.g., from ethanol) ensure purity and regioselectivity .

  • Key Considerations : Reaction temperature control (e.g., 0–5°C during sulfonation) minimizes side reactions. TLC and HPLC monitor intermediate purity.

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Primary Methods :

  • X-ray Crystallography : Resolves absolute configuration and validates stereochemistry; SHELX software refines crystallographic data .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., aromatic protons of benzodioxole at δ 6.7–7.1 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (expected [M+H]+^+ ~465.2 Da) .
  • Elemental Analysis : Confirms C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Protocol :

  • Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4), ethanol, or acetonitrile. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability Studies : Incubate at 25°C/60% RH (room temperature) and 40°C/75% RH (accelerated conditions). Monitor degradation via HPLC over 72 hours .

Advanced Research Questions

Q. What strategies optimize the compound's bioactivity through structural modifications?

  • Approaches :

  • SAR Studies : Replace the pyrrolidine ring with piperidine or morpholine to evaluate sulfonamide flexibility. Introduce electron-withdrawing groups (e.g., CF3_3) at the 4-chloro position to enhance enzyme binding .
  • Prodrug Design : Mask the benzamide group as an ester to improve membrane permeability, with in situ hydrolysis by esterases .
    • Validation : IC50_{50} assays against target enzymes (e.g., bacterial pptases) and logP measurements assess potency and lipophilicity .

Q. How does the sulfonyl-pyrrolidine moiety influence the compound's interaction with bacterial enzymes like acps-pptase?

  • Mechanistic Insight : The sulfonyl group acts as a hydrogen-bond acceptor, binding to conserved residues (e.g., Arg234 in acps-pptase), while the pyrrolidine ring induces conformational rigidity, enhancing target specificity .
  • Experimental Validation : Molecular docking (AutoDock Vina) and site-directed mutagenesis (e.g., Arg234Ala) confirm binding interactions. SPR assays quantify binding affinity (KD_D ~2.1 µM) .

Q. How can researchers resolve discrepancies in crystallographic data, such as unexpected electron density maps?

  • Troubleshooting :

  • Data Reanalysis : Use alternate refinement software (e.g., Phenix vs. SHELXL) to cross-validate. Check for twinning (Hooft parameter >0.5) .
  • Solvent Masking : Exclude disordered solvent molecules (e.g., ethanol/water clusters) to improve model accuracy .
  • Neutron Diffraction : Resolve ambiguous hydrogen positions in high-ambiguity regions .

Q. What in silico tools predict the compound's ADMET properties for preclinical studies?

  • Workflow :

  • ADMET Prediction : SwissADME estimates bioavailability (TPSA >80 Å2^2 suggests poor absorption). ProTox-II predicts toxicity (LD50_{50} ~300 mg/kg, hepatotoxicity risk) .
  • CYP450 Inhibition : Use Schrödinger’s QikProp to assess interactions (e.g., CYP3A4 inhibition >50% at 10 µM) .

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